alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate
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Overview
Description
Alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate is an organic compound with the molecular formula C10H18O2. It is a colorless liquid that is soluble in ethanol, ether, and petroleum ether. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
The synthesis of alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate can be achieved through several methods. One common approach involves the aldol condensation reaction followed by the epoxidation of carbonyl compounds . The specific synthetic route and reaction conditions can be optimized based on the desired yield and purity of the final product.
Chemical Reactions Analysis
Alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methyl acetate can be compared with other similar compounds such as:
Alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol: This compound has a similar structure but differs in its functional group.
Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-: Another related compound with a different substitution pattern.
These comparisons highlight the unique properties and potential applications of this compound.
Properties
CAS No. |
95008-90-5 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl acetate |
InChI |
InChI=1S/C12H20O3/c1-8(13)14-11(2,3)9-5-6-12(4)10(7-9)15-12/h9-10H,5-7H2,1-4H3 |
InChI Key |
ZQUBQCGVEVKYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1CCC2(C(C1)O2)C |
Origin of Product |
United States |
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